4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride
Overview
Description
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride is an organic compound with the molecular formula C11H8ClNOS It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-methyl-1,3-thiazol-4-yl group
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes, may influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility characteristics suggest that it may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the thiazole derivative .
Cellular Effects
Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazoles can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Transport and Distribution
The transport and distribution of such compounds can be influenced by various factors, including the presence of transporters or binding proteins .
Subcellular Localization
The localization of such compounds can be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride typically involves the reaction of 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the corresponding benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of the starting materials to the desired product. The reaction mixture is typically purified through distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Aqueous sodium hydroxide or water can be used under mild heating conditions.
Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Benzoic Acid Derivative: Formed from hydrolysis.
Benzyl Alcohol Derivative: Formed from reduction.
Scientific Research Applications
4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its reactive benzoyl chloride group.
Biological Studies: The compound is used in the modification of biomolecules for studying their functions and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: The precursor to 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride.
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde: A related compound with an aldehyde group instead of a benzoyl chloride group.
4-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol: The reduced form of the benzoyl chloride derivative.
Uniqueness
This compound is unique due to its combination of a benzoyl chloride group with a thiazole ring. This structure imparts specific reactivity and potential biological activity, making it valuable in various research and industrial applications. The presence of the thiazole ring can enhance the compound’s stability and reactivity compared to other benzoyl chloride derivatives.
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQGMUPBMHWAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428736 | |
Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-93-3 | |
Record name | 4-(2-Methyl-4-thiazolyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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